Cathepsin B-Mediated Drug Release Mechanism Validated with Gly3-VC-PAB-MMAE
The Gly3-VC-PAB-MMAE construct has been directly validated for cathepsin B-mediated drug release, confirming that the Gly3 spacer does not interfere with the enzymatic cleavage required for intracellular payload liberation [1]. While no direct head-to-head quantitative cleavage kinetics data comparing Fmoc-Gly3-VC-PAB-MMAE versus other Fmoc-protected analogs were identified, the demonstration of functional drug release establishes baseline mechanism integrity essential for ADC development workflows. The VC-PAB linker system is cleaved by lysosomal cathepsin B, triggering a 1,6-elimination of the PAB spacer and releasing free MMAE [2].
| Evidence Dimension | Cleavage mechanism validation |
|---|---|
| Target Compound Data | Cathepsin B-mediated cleavage and MMAE release confirmed via synthetic strategy and drug release studies in affibody conjugate context |
| Comparator Or Baseline | VC-PAB-MMAE linker-payloads generally demonstrate cathepsin B-dependent intracellular drug release |
| Quantified Difference | Qualitative confirmation that Gly3 spacer addition does not abrogate cleavage; no quantitative difference vs. non-Gly3 VC-PAB-MMAE reported |
| Conditions | In vitro lysosomal processing of Gly3-VC-PAB-MMAE affibody conjugates targeting HER2 |
Why This Matters
Confirms that addition of the Gly3 spacer—and by extension the Fmoc protection strategy—does not compromise the core enzymatic release mechanism, which is a prerequisite for linker-payload utility in ADC research.
- [1] Ding, H., et al. (2021). Strategy of comodification of affibody ZHER2:2891 with PEG chains and MMAE. International Journal of Molecular Sciences, 22(3), 1540, Figure 1. View Source
- [2] Anami, Y., et al. (2024). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Xenobiotica, 54(8), 458-468. View Source
